![molecular formula C8H14ClNO B13729606 9-Azabicyclo[3.3.1]nonan-3-one HCl](/img/structure/B13729606.png)
9-Azabicyclo[3.3.1]nonan-3-one HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Azabicyclo[331]nonan-3-one hydrochloride is a bicyclic compound that features a nitrogen atom within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo[3.3.1]nonan-3-one hydrochloride typically involves the reaction of benzylamine with glutaraldehyde and acetone dicarboxylic acid under controlled conditions. The reaction is carried out in an aqueous medium with sulfuric acid as a catalyst. The mixture is maintained at low temperatures (0-10°C) to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
化学反应分析
Types of Reactions
9-Azabicyclo[3.3.1]nonan-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reductive amination can convert it into 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Catalysts like 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) and copper complexes are commonly used.
Reduction: Sodium triacetoxyhydridoborate is used for reductive amination.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Carbonyl compounds.
Reduction: 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
9-Azabicyclo[3.3.1]nonan-3-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 9-Azabicyclo[3.3.1]nonan-3-one hydrochloride involves its ability to act as a catalyst in oxidation reactions. It efficiently catalyzes the oxidation of alcohols to carbonyl compounds through a catalytic system involving 4,4′-dimethoxy-2,2′-bipyridine and copper complexes . This catalytic system facilitates the transfer of oxygen to the substrate, leading to the formation of the desired oxidation products.
相似化合物的比较
Similar Compounds
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Similar in structure but with a benzyl group attached.
2-Azaadamantane-N-oxyl: Another bicyclic compound with a nitrogen atom, used in similar oxidation reactions.
Uniqueness
9-Azabicyclo[3.3.1]nonan-3-one hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical reactivity and catalytic properties. Its ability to efficiently catalyze oxidation reactions sets it apart from other similar compounds.
属性
分子式 |
C8H14ClNO |
|---|---|
分子量 |
175.65 g/mol |
IUPAC 名称 |
(1R,5S)-9-azabicyclo[3.3.1]nonan-3-one;hydrochloride |
InChI |
InChI=1S/C8H13NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-7,9H,1-5H2;1H/t6-,7+; |
InChI 键 |
XGESYOBZBRDUBC-UKMDXRBESA-N |
手性 SMILES |
C1C[C@@H]2CC(=O)C[C@H](C1)N2.Cl |
规范 SMILES |
C1CC2CC(=O)CC(C1)N2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



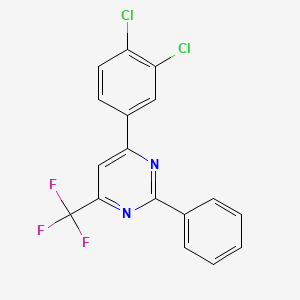
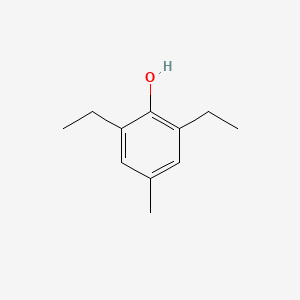
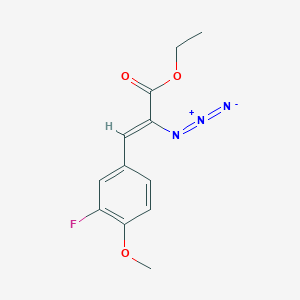
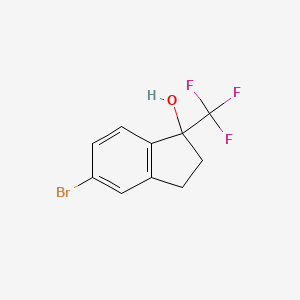
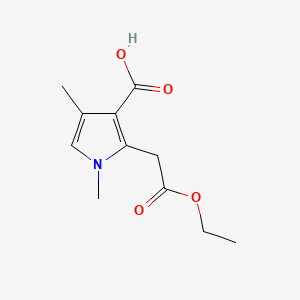
![diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13729562.png)
![[1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-carbamoylpiperidin-1-ium-4-yl]-dimethylazanium;dichloride](/img/structure/B13729563.png)

![6-Bromo-2-(oxetan-3-yloxy)benzo[d]thiazole](/img/structure/B13729578.png)
![4-(2-{2-[2-(Bicyclo[6.1.0]non-4-yn-9-ylmethoxycarbonylamino)-ethoxy]-ethoxy}-ethylcarbamoyl)-butyricacid2,5-dioxo-pyrrolidin-1-ylester](/img/structure/B13729583.png)
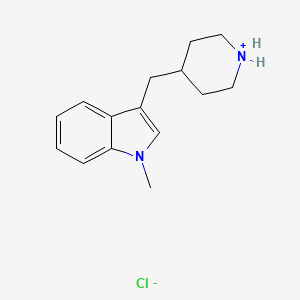
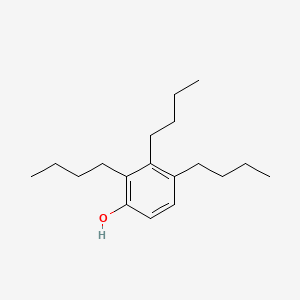
![methyl (4R)-4-[(3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13729603.png)
